molecular formula C13H16O2 B12647292 Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- CAS No. 22081-10-3

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-

Cat. No.: B12647292
CAS No.: 22081-10-3
M. Wt: 204.26 g/mol
InChI Key: MOHDUPPKSWJOKD-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where a hydroxyphenylmethyl group is attached to the second carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- is unique due to the combination of the cyclohexanone ring and the hydroxyphenylmethyl group.

Properties

CAS No.

22081-10-3

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2-[(4-hydroxyphenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,14H,1-4,9H2

InChI Key

MOHDUPPKSWJOKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=C(C=C2)O

Origin of Product

United States

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